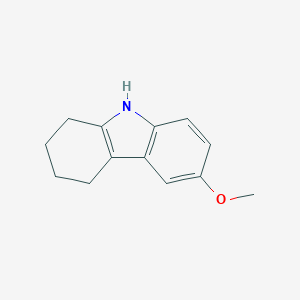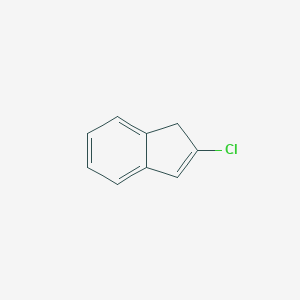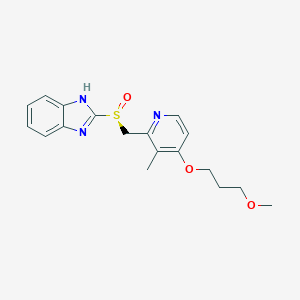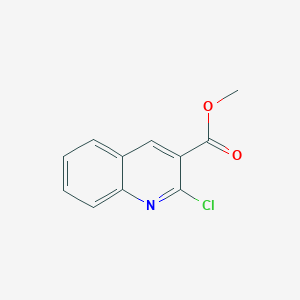
Methyl 2-chloroquinoline-3-carboxylate
Overview
Description
“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “this compound”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .Scientific Research Applications
1. Synthesis of Novel Derivatives with Antibacterial Properties
Methyl 2-chloroquinoline-3-carboxylate is used as a precursor in the synthesis of various novel derivatives with potential antibacterial properties. For instance, it's been involved in the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives that exhibited moderate antibacterial activity against several bacteria including Staphylococcus aureus and Escherichia coli (Balaji et al., 2013). Additionally, research indicates its utility in the synthesis of chloroquinoline derivatives that have been evaluated for antioxidant activity and interaction with calf thymus DNA, suggesting potential applications in combating oxidative stress and as anti-diabetic agents (Murugavel et al., 2017).
2. Role in Constructing Fused or Binary Heterocyclic Systems
This compound is instrumental in creating complex fused or binary heterocyclic systems. Recent literature emphasizes the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their applications in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
3. Development of Compounds with Antimicrobial and Antioxidant Properties
There's significant research into developing compounds with antimicrobial and antioxidant properties using this compound. Studies have shown the synthesis of novel 2-chloroquinolin-3-yl ester derivatives with antimicrobial and antioxidant activities. Some derivatives have demonstrated promising results in scavenging radicals and inhibiting bacterial and fungal growth, providing a potential pathway for the development of new therapeutic agents (Tabassum et al., 2014).
4. Exploration in Anticancer Research
Recent studies have explored the application of this compound derivatives in cancer research. These derivatives have been synthesized and their cytotoxicity evaluated against cancer cell lines like the human breast cancer cell line MCF-7. Some compounds have shown promising results, inhibiting cancer cell growth in a dose- and time-dependent manner, and comparing favorably with established anticancer drugs (Mphahlele et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been reported to exhibit various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . .
Mode of Action
For instance, some quinolines inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby inhibiting the growth of bacteria .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure .
Properties
IUPAC Name |
methyl 2-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJNOFBMQEIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450115 | |
| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-85-4 | |
| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


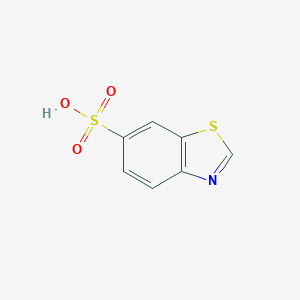

![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)

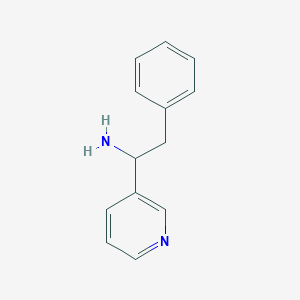

![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)

